Isavuconazonium sulfate

Catalog No.
S530858
CAS No.
946075-13-4
M.F
C35H36F2N8O9S2
M. Wt
814.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isavuconazonium sulfate

CAS Number

946075-13-4

Product Name

Isavuconazonium sulfate

IUPAC Name

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate

Molecular Formula

C35H36F2N8O9S2

Molecular Weight

814.8 g/mol

InChI

InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22-,23?,35+;/m0./s1

InChI Key

LWXUIUUOMSMZKJ-KLFWAVJMSA-M

SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-]

solubility

Soluble in DMSO, not in water

Synonyms

BAL8557; BAL-8557; BAL 8557; isavuconazole; Isavuconazonium sulfate; brand name: Cresemba.

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-]

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-]

The exact mass of the compound Isavuconazonium sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Invasive Fungal Diseases (IFDs)

Isavuconazole has been extensively studied for its efficacy in treating IFDs, a group of serious infections caused by fungi. Clinical trials have demonstrated its effectiveness against various IFDs, including:

  • Invasive aspergillosis: A large-scale, randomized trial (VITAL study) compared isavuconazole to voriconazole, a commonly used antifungal, for the primary treatment of invasive aspergillosis. The results showed isavuconazole to be non-inferior to voriconazole in terms of treatment success [National Institutes of Health (.gov) ].
  • Invasive mucormycosis: Isavuconazole has emerged as a promising alternative therapy for salvage treatment of mucormycosis, a life-threatening fungal infection. Studies have shown it to be effective in patients who fail initial treatment with other antifungals [National Institutes of Health (.gov) ].
  • Other IFDs: Research suggests isavuconazole might be suitable for stepdown therapy in invasive candidiasis, a fungal infection of the bloodstream. Additionally, studies are ongoing to determine its role in antifungal prophylaxis (preventive treatment) for high-risk patients [National Institutes of Health (.gov) ].

Investigation of Isavuconazole's Mechanism of Action

Scientists are actively researching the specific mechanisms by which isavuconazole exerts its antifungal effects. This knowledge is crucial for developing strategies to overcome potential resistance and optimizing treatment regimens. Studies have shown that isavuconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disrupts the fungal cell wall and ultimately leads to fungal cell death [National Institutes of Health (.gov) ].

Exploring Isavuconazole for Use in Specific Patient Populations

Research is ongoing to determine the safety and efficacy of isavuconazole in specific patient populations, such as:

  • Pediatric patients: In December 2023, the FDA approved the use of isavuconazole for treating invasive aspergillosis and invasive mucormycosis in pediatric patients, expanding its reach beyond adults [Food and Drug Administration (.gov) ].
  • Elderly patients: Studies are investigating the safety and efficacy of isavuconazole in older adults with IFDs. While initial findings suggest similar overall mortality rates compared to other antifungals, the response rates might be lower in this age group [Nature Journal ].

Isavuconazonium sulfate is a systemic antifungal medication classified as a triazole. It is primarily used to treat invasive aspergillosis and mucormycosis in adults. As a prodrug, it is converted into the active form, isavuconazole, after administration. Isavuconazonium sulfate is available in both capsule form for oral intake and as a powder for intravenous infusion. Its chemical formula is C35H35F2N8O5SHSO4C_{35}H_{35}F_{2}N_{8}O_{5}S\cdot HSO_{4}, with a molar mass of approximately 814.84 g/mol .

Properties

  • Melting Point: 122 °C
  • Solubility: Approximately 14.2×10614.2\times 10^{-6} mol/L at pH 7.4 .
  • Mechanism of Action: Isavuconazole, the active metabolite, inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Isavuconazole, the active form of isavuconazonium sulfate, targets fungal growth by inhibiting the enzyme lanosterol 14α-demethylase []. This enzyme is crucial for the production of ergosterol, a vital component of the fungal cell wall. By inhibiting its production, isavuconazole weakens the fungal cell wall, leading to cell death [].

Isavuconazonium sulfate is generally well-tolerated; however, some side effects have been reported, including abnormal liver function tests, nausea, vomiting, and diarrhea []. It can also interact with other medications, so careful monitoring is necessary during use [].

Isavuconazonium sulfate is not classified as flammable or highly reactive [].

Isavuconazonium sulfate undergoes hydrolysis in vivo, primarily catalyzed by plasma esterases, leading to the formation of isavuconazole. This reaction is essential for its antifungal activity. The conversion process can be summarized as:

  • Hydrolysis:
    Isavuconazonium sulfateesterasesIsavuconazole\text{Isavuconazonium sulfate}\xrightarrow{\text{esterases}}\text{Isavuconazole}
  • Inhibition of Ergosterol Synthesis:
    Isavuconazole+lanosterolInhibition of ergosterol production\text{Isavuconazole}+\text{lanosterol}\rightarrow \text{Inhibition of ergosterol production}

These reactions highlight the critical transformation from prodrug to active drug and its mechanism of action against fungi.

Isavuconazonium sulfate exhibits broad-spectrum antifungal activity, particularly against:

  • Aspergillus species
  • Mucorales

The drug's effectiveness stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death. Clinical studies have demonstrated its efficacy in treating serious fungal infections in immunocompromised patients .

The synthesis of isavuconazonium sulfate involves several steps:

  • Formation of Isavuconazole: The precursor compounds are reacted to form isavuconazole.
  • Sulfation: The resultant compound undergoes sulfation to yield isavuconazonium sulfate.
  • Purification: The final product is purified through crystallization and filtration processes.

These methods ensure that the drug meets pharmaceutical standards for purity and efficacy.

Isavuconazonium sulfate is primarily utilized in:

  • Treating invasive aspergillosis and mucormycosis in adults.
  • Expanding use in pediatric populations as approved by regulatory bodies like the FDA .

Its unique formulation allows for both oral and intravenous administration, making it versatile for different patient needs.

Isavuconazonium sulfate interacts with various medications due to its metabolism via cytochrome P450 enzymes (CYP3A4 and CYP3A5). Key interactions include:

  • Inhibitors: Strong inhibitors can lead to increased levels of isavuconazole, raising the risk of toxicity.
  • Inducers: Strong inducers may reduce therapeutic efficacy by lowering drug levels.
  • Transporter Interactions: It inhibits P-glycoprotein and other transporters, affecting the pharmacokinetics of co-administered drugs .

Monitoring these interactions is crucial for effective treatment regimens.

Isavuconazonium sulfate shares similarities with other triazole antifungals but has distinct properties that set it apart:

Compound NameMechanism of ActionSpectrum of ActivityUnique Features
FluconazoleInhibition of ergosterol synthesisCandida speciesHigh oral bioavailability
VoriconazoleInhibition of ergosterol synthesisAspergillus speciesBroad spectrum; requires monitoring
PosaconazoleInhibition of ergosterol synthesisBroad-spectrum including ZygomycetesAvailable as oral suspension
Isavuconazole (active)Inhibition of ergosterol synthesisAspergillus & MucoralesProdrug form allows flexible administration

Isavuconazonium sulfate's unique formulation and dual administration routes provide significant advantages in treating serious fungal infections compared to its counterparts .

Position of Isavuconazonium Sulfate in Chemical Taxonomy

Isavuconazonium sulfate occupies a distinct position within the chemical taxonomy of antifungal compounds. The compound belongs to the azole class of antifungals, specifically the triazole subclass [1] [2]. Within the triazole classification, isavuconazonium sulfate is categorized as a second-generation triazole antifungal [17] [19].

The chemical structure of isavuconazonium sulfate is characterized by the presence of a 1,2,4-triazole ring system, which defines its classification within the triazole family [1] [3]. The triazole moiety contains three nitrogen atoms within a five-membered heterocyclic ring structure [11] [10]. This structural arrangement confers enhanced selectivity for fungal cytochrome P450 enzymes compared to human enzymes [11].

Isavuconazonium sulfate functions as a prodrug of isavuconazole, the pharmacologically active moiety [2] [8]. The prodrug design represents a sophisticated approach to pharmaceutical development, where the parent compound is chemically modified to improve solubility and bioavailability [2]. Upon systemic administration, isavuconazonium sulfate undergoes rapid hydrolysis by plasma esterases to release the active isavuconazole [21].

Table 2: Chemical and Physical Properties of Isavuconazonium Sulfate

PropertyValue
Chemical NameGlycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1)
Molecular FormulaC35H36F2N8O9S2
Molecular Weight814.84 g/mol
CAS Number946075-13-4
Physical StateAmorphous crystalline solid
ColorWhite to yellowish-white
Solubility in Water> 1 g/mL
pH1.9 - 2.6
InChI KeyLWXUIUUOMSMZKJ-KLFWAVJMSA-M

The compound demonstrates exceptional water solubility, with solubility exceeding 1 gram per milliliter across various pH conditions [25] [27]. This high solubility represents a significant advancement over previous triazole compounds, which often required specialized formulation vehicles for intravenous administration [2].

Table 3: Chemical Taxonomy and Classification of Isavuconazonium Sulfate

Classification LevelCategoryDetails
Chemical ClassAzole AntifungalFive-membered heterocyclic compound with three nitrogen atoms
SubclassTriazole1,2,4-triazole ring structure
GenerationSecond GenerationAdvanced generation with enhanced spectrum and pharmacokinetics
MechanismErgosterol Synthesis InhibitorInhibits cytochrome P450-dependent lanosterol 14α-demethylase
Formulation TypeProdrugWater-soluble prodrug of isavuconazole
Therapeutic CategorySystemic AntifungalTreatment of invasive aspergillosis and mucormycosis

The structural complexity of isavuconazonium sulfate includes multiple functional groups that contribute to its pharmacological properties [1] [4]. The molecule contains a thiazole ring system linked to a cyanophenyl group, difluorophenyl substituents, and a complex ester linkage that facilitates prodrug conversion [1]. This sophisticated molecular architecture distinguishes isavuconazonium sulfate from earlier triazole compounds and contributes to its unique pharmacological profile [17].

Significance in Chemical Research

Isavuconazonium sulfate represents a paradigm shift in antifungal drug development and holds substantial significance in chemical research. The compound exemplifies advanced pharmaceutical design principles, particularly in prodrug development and formulation science [20] [21].

The primary research significance lies in the successful resolution of water solubility challenges that have historically limited triazole antifungal development [2] [17]. Previous triazole compounds, including voriconazole and posaconazole, required complex formulation vehicles such as cyclodextrins for intravenous administration, which introduced additional toxicity concerns [2]. The development of isavuconazonium sulfate as a water-soluble prodrug eliminated these formulation requirements and represents a significant advancement in pharmaceutical chemistry [2].

The prodrug approach employed in isavuconazonium sulfate development demonstrates sophisticated understanding of pharmacokinetic optimization [20] [21]. The compound undergoes rapid and complete conversion to the active isavuconazole by plasma esterases, ensuring predictable pharmacokinetics while maintaining the enhanced solubility characteristics of the prodrug [21]. This design represents an elegant solution to the bioavailability challenges that have limited previous triazole compounds [17].

Research into isavuconazonium sulfate has contributed significantly to understanding structure-activity relationships in triazole antifungals [20] [24]. The compound demonstrates enhanced antifungal spectrum compared to first-generation triazoles, with particular activity against resistant fungal strains [20]. This expanded spectrum results from specific molecular modifications that enhance binding affinity to fungal cytochrome P450 enzymes while maintaining selectivity over human enzymes [20].

The development of isavuconazonium sulfate has advanced synthetic chemistry methodologies for complex heterocyclic compounds [6] [28]. The synthesis involves sophisticated organic chemistry techniques, including stereoselective reactions to establish the correct stereochemistry at multiple chiral centers [28]. These synthetic approaches have contributed to broader understanding of heterocyclic chemistry and pharmaceutical synthesis [28].

Pharmacokinetic research with isavuconazonium sulfate has provided valuable insights into triazole metabolism and distribution [21] [22]. The compound demonstrates predictable linear pharmacokinetics across therapeutic dose ranges, which represents an improvement over the non-linear pharmacokinetics observed with some earlier triazoles [17]. This predictability has significant implications for therapeutic drug monitoring and dosing optimization in clinical practice [20].

The research surrounding isavuconazonium sulfate has contributed to understanding resistance mechanisms in fungal pathogens [20] [32]. Studies have demonstrated that while cross-resistance with other triazoles can occur, isavuconazonium sulfate maintains activity against certain resistant strains, providing insights into molecular determinants of antifungal resistance [20] [32].

Chemical stability research has revealed important characteristics of isavuconazonium sulfate that inform storage and formulation requirements [26] [27]. The compound demonstrates stability under recommended storage conditions but requires protection from light and moisture [26]. These findings have contributed to understanding degradation pathways of complex pharmaceutical compounds [26].

The development of isavuconazonium sulfate has influenced research directions in antifungal drug discovery [31]. The success of the prodrug approach has stimulated interest in similar strategies for other antifungal classes [31]. Additionally, the enhanced pharmacokinetic profile has set new standards for antifungal development programs [24].

Analytical chemistry methods developed for isavuconazonium sulfate characterization have advanced pharmaceutical analysis techniques [29]. High-performance liquid chromatography methods with tandem mass spectrometry detection have been refined for this compound, contributing to broader analytical capabilities for complex pharmaceutical molecules [22] [29].

The research significance extends to formulation science, where isavuconazonium sulfate has demonstrated the potential for simplified formulations without complex solubilizing agents [2] [21]. This advancement has implications for pharmaceutical manufacturing and cost reduction in antifungal therapy [23].

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

814.20147343 g/mol

Monoisotopic Mass

814.20147343 g/mol

Heavy Atom Count

56

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

31Q44514JV

Drug Indication

Treatment of invasive aspergillosis, Treatment of mucormycosis
Treatment of Candida infections

Wikipedia

Isavuconazonium sulfate

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Regella VRPS, Subramanian VC, Bhetanabhotla SS. Identification and structural characterization of four novel degradation products and a process impurity of isavuconazonium sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS. Eur J Mass Spectrom (Chichester). 2019 Nov 10:1469066719884402. doi: 10.1177/1469066719884402. [Epub ahead of print] PubMed PMID: 31707848.
2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548643/ PubMed PMID: 31643955.
3: Van Matre ET, Evans SL, Mueller SW, MacLaren R, Fish DN, Kiser TH. Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center. Ann Clin Microbiol Antimicrob. 2019 Mar 20;18(1):13. doi: 10.1186/s12941-019-0311-3. PubMed PMID: 30894179; PubMed Central PMCID: PMC6427894.
4: Adamsick ML, Elshaboury RH, Gift T, Mansour MK, Kotton CN, Gandhi RG. Therapeutic drug concentrations of isavuconazole following the administration of isavuconazonium sulfate capsules via gastro-jejunum tube: A case report. Transpl Infect Dis. 2019 Apr;21(2):e13048. doi: 10.1111/tid.13048. Epub 2019 Jan 29. PubMed PMID: 30636363.
5: Pfaller MA, Rhomberg PR, Castanheira M. Direct in vitro comparison of the prodrug isavuconazonium sulfate with the isavuconazole active compound against Aspergillus spp. and 2 rare moulds. Diagn Microbiol Infect Dis. 2018 Sep;92(1):43-45. doi: 10.1016/j.diagmicrobio.2018.04.005. Epub 2018 Apr 13. PubMed PMID: 29735424.
6: Schmitt-Hoffmann AH, Kato K, Townsend R, Potchoiba MJ, Hope WW, Andes D, Spickermann J, Schneidkraut MJ. Tissue Distribution and Elimination of Isavuconazole following Single and Repeat Oral-Dose Administration of Isavuconazonium Sulfate to Rats. Antimicrob Agents Chemother. 2017 Nov 22;61(12). pii: e01292-17. doi: 10.1128/AAC.01292-17. Print 2017 Dec. PubMed PMID: 28971866; PubMed Central PMCID: PMC5700325.
7: Townsend R, Kato K, Hale C, Kowalski D, Lademacher C, Yamazaki T, Akhtar S, Desai A. Two Phase 1, Open-Label, Mass Balance Studies to Determine the Pharmacokinetics of (14) C-Labeled Isavuconazonium Sulfate in Healthy Male Volunteers. Clin Pharmacol Drug Dev. 2018 Feb;7(2):207-216. doi: 10.1002/cpdd.376. Epub 2017 Jul 27. PubMed PMID: 28750160; PubMed Central PMCID: PMC5811773.
8: So W, Kim L, Thabit AK, Nicolau DP, Kuti JL. Physical compatibility of isavuconazonium sulfate with select i.v. drugs during simulated Y-site administration. Am J Health Syst Pharm. 2017 Jan 1;74(1):e55-e63. doi: 10.2146/ajhp150733. Epub 2016 Dec 22. PubMed PMID: 28007722.
9: Murrell D, Bossaer JB, Carico R, Harirforoosh S, Cluck D. Isavuconazonium sulfate: a triazole prodrug for invasive fungal infections. Int J Pharm Pract. 2017 Feb;25(1):18-30. doi: 10.1111/ijpp.12302. Epub 2016 Aug 29. Review. PubMed PMID: 27569742.
10: Kovanda LL, Maher R, Hope WW. Isavuconazonium sulfate: a new agent for the treatment of invasive aspergillosis and invasive mucormycosis. Expert Rev Clin Pharmacol. 2016 Jul;9(7):887-97. doi: 10.1080/17512433.2016.1185361. Epub 2016 May 21. Review. PubMed PMID: 27160418.
11: Isavuconazonium sulfate (Cresemba)--a new antifungal. Med Lett Drugs Ther. 2016 Mar 14;58(1490):37-8. Review. PubMed PMID: 26963156.
12: Walker RC, Zeuli JD, Temesgen Z. Isavuconazonium sulfate for the treatment of fungal infection. Drugs Today (Barc). 2016 Jan;52(1):7-16. doi: 10.1358/dot.2016.52.1.2404002. Review. PubMed PMID: 26937491.
13: Hussar DA, Friedman J. Ceftazidime pentahydrate/avibactam sodium, Isavuconazonium sulfate, and Daclatasvir dihydrochloride. J Am Pharm Assoc (2003). 2016 Jan;56(1):100-3. doi: 10.1016/j.japh.2015.12.003. PubMed PMID: 26802929.
14: McCormack PL. Isavuconazonium: first global approval. Drugs. 2015 May;75(7):817-22. doi: 10.1007/s40265-015-0398-6. Review. PubMed PMID: 25902926.
15: Traynor K. Isavuconazonium sulfate approved for invasive fungal infections. Am J Health Syst Pharm. 2015 Apr 15;72(8):592. doi: 10.2146/news150027. PubMed PMID: 25825173.

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